

Physicochemical properties of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate**

Executive Summary for the Research Professional

This technical guide provides a comprehensive overview of **Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate** (CAS No. 129332-45-2), a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a polysubstituted 2-aminothiophene, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This document details its core physicochemical properties, provides an in-depth look at its synthesis via the Gewald reaction, outlines its spectral characteristics, and explores its chemical reactivity and potential applications in drug discovery. All data and protocols are presented with the rigor and practical insight expected by researchers, scientists, and drug development professionals.

Chemical Identity and Core Physicochemical Properties

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a stable, solid organic compound. Its structure features a thiophene ring substituted with five different functional

groups: a primary amine, a nitrile, a methylthio ether, a methyl ester, and the thiophene sulfur atom itself. This dense functionalization makes it a valuable and reactive building block.

The key identification and physicochemical parameters are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, which serves as a useful estimation for experimental design.

Parameter	Value	Data Type	Source
IUPAC Name	Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate	Systematic	-
Synonyms	3-Amino-4-cyano-5-methylsulfanyltiophene-2-carboxylic acid methyl ester	Common	[1][2][3]
CAS Number	129332-45-2	Experimental	[1][4][5][6]
Molecular Formula	C ₈ H ₈ N ₂ O ₂ S ₂	Experimental	[1][4][5]
Molecular Weight	228.29 g/mol	Calculated	[1][4][5]
Melting Point	203-207 °C	Experimental	[1]
Boiling Point	442.2 ± 45.0 °C	Predicted	[1]
Density	1.43 g/cm ³	Predicted	[1]
pKa	-1.20 ± 0.10	Predicted	[1]
Storage Temp.	2-8 °C	Recommended	[1]

Synthesis Pathway: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes, such as the title compound, is most effectively achieved through the Gewald reaction. This robust and versatile multi-component reaction (MCR) allows for the one-pot construction of the thiophene ring from simple precursors.[7][8][9]

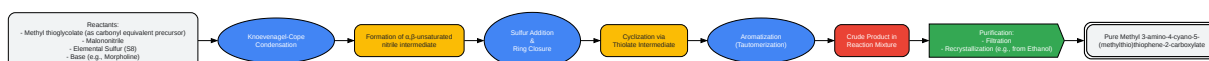
Mechanistic Rationale

The Gewald reaction proceeds through a series of well-elucidated steps.^{[10][11]} Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

- **Knoevenagel Condensation:** The reaction is initiated by a base-catalyzed Knoevenagel condensation between a carbonyl compound and an active methylene nitrile.^{[7][11]} The base (e.g., morpholine, triethylamine) deprotonates the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β -unsaturated nitrile intermediate.
- **Michael Addition of Sulfur:** Elemental sulfur (typically in its S_8 crown form) is then added to the reaction. The α,β -unsaturated nitrile intermediate is deprotonated by the base, and the resulting carbanion attacks and opens the sulfur ring.^[11]
- **Cyclization and Tautomerization:** The resulting sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization and aromatization process yields the final, stable 2-aminothiophene product.^[10] The aromatization is the thermodynamic driving force for the reaction.^[10]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Gewald synthesis for preparing the target molecule.



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Caption: Logical workflow of the Gewald multicomponent synthesis.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for the Gewald synthesis.^[12]

Objective: To synthesize **Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate**.

Materials:

- Methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq)
- Elemental Sulfur (1.1 eq)
- Methanol (as solvent)
- Morpholine (catalytic amount, ~0.2 eq)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq) to methanol.
 - **Rationale:** Methanol is a common polar protic solvent for this reaction. The slight excess of sulfur ensures the reaction goes to completion.
- **Catalyst Addition:** While stirring the suspension at room temperature, slowly add morpholine (0.2 eq).
 - **Rationale:** Morpholine is a secondary amine that serves as an effective base catalyst to initiate the condensation and subsequent steps without being overly reactive.
- **Thermal Conditions:** Heat the reaction mixture to 45-50 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - **Rationale:** Gentle heating increases the reaction rate without promoting significant side product formation. TLC is a crucial self-validation step to confirm the consumption of starting materials and the formation of the product.

- Isolation of Crude Product: Upon completion, cool the mixture to room temperature and then in an ice bath. The product will typically precipitate out of the solution.
 - Rationale: The product's solubility is significantly lower in cold methanol, allowing for isolation by simple filtration.
- Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol. Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.
 - Rationale: Washing with cold ethanol removes residual solvent and soluble impurities. Recrystallization is a standard and effective method for purifying solid organic compounds to high purity, which can be verified by melting point analysis and spectroscopy.

Spectral Analysis

Structural elucidation relies on a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: An ATR-IR spectrum is publicly available.^[4] Key expected vibrational frequencies include:
 - N-H stretching: Two distinct sharp peaks in the 3300-3500 cm^{-1} region, characteristic of a primary amine.
 - $\text{C}\equiv\text{N}$ stretching: A strong, sharp absorption band around 2200-2240 cm^{-1} , indicative of the nitrile group.
 - C=O stretching: A strong absorption around 1680-1720 cm^{-1} from the methyl ester carbonyl group.
 - C=C stretching: Aromatic ring vibrations in the 1450-1600 cm^{-1} region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show three distinct singlet signals:
 - A broad singlet corresponding to the two amine ($-\text{NH}_2$) protons. Its chemical shift can vary depending on solvent and concentration.

- A sharp singlet around 3.8-4.0 ppm for the three methyl ester (-OCH₃) protons.
- A sharp singlet around 2.5-2.7 ppm for the three methylthio (-SCH₃) protons.
- ¹³C NMR: The carbon NMR spectrum will be complex but should show 8 distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Key expected signals include the ester carbonyl (C=O) ~160-170 ppm, the nitrile carbon (C≡N) ~115-120 ppm, and the two methyl carbons below 40 ppm.
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 228. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester or the methyl group from the thioether.

Reactivity and Applications in Drug Discovery

The title compound is a powerful intermediate in drug discovery due to its multiple, orthogonally reactive functional groups. Its 2-aminothiophene core is a "privileged scaffold" found in numerous biologically active compounds.^{[9][13]}

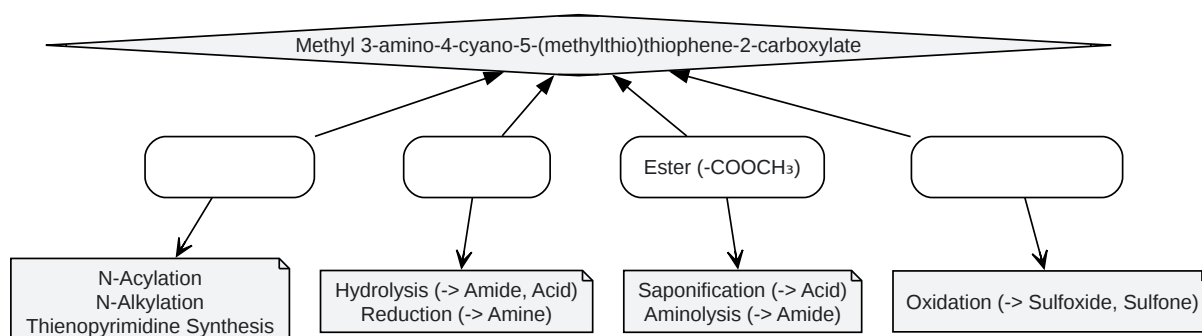
Reactivity Profile

The molecule's reactivity can be targeted at several key sites:

- Amino Group (-NH₂): Acts as a nucleophile. It can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases or build larger heterocyclic systems (e.g., thienopyrimidines).
- Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further diversification opportunities.
- Ester Group (-COOCH₃): Can be saponified to the corresponding carboxylic acid or converted to an amide via aminolysis.
- Methylthio Group (-SCH₃): The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties and biological activity of the molecule.

Visualized Reactivity Pathways

This diagram illustrates the key reactive sites on the molecule, which are of primary interest to medicinal chemists for library synthesis and lead optimization.



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Caption: Key reactive sites for chemical diversification.

Significance in Pharmaceutical Development

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry. The related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a known intermediate in the synthesis of the local anesthetic Articaine.[14] This highlights the pharmaceutical relevance of this class of molecules. Derivatives of 2-aminothiophenes are investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The title compound is an ideal starting point for generating diverse chemical libraries to screen for new biological activities.

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References

- 1. METHYL 3-AMINO-4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxyla... [cymitquimica.com]
- 3. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxyla... [cymitquimica.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 6. METHYL 3-AMINO-4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE | 129332-45-2 [chemicalbook.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. sciforum.net [sciforum.net]
- 14. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
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